Tos-PEG9

Descripción

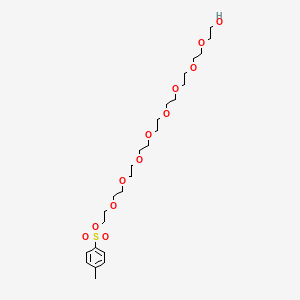

Structure

2D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODQQRFMNRBNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Tos-PEG9 in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of PEG Linkers in Bioconjugation

In the landscape of modern biochemistry and therapeutic development, the covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacological properties of peptides, proteins, and small-molecule drugs.[1] PEG linkers, or spacers, are heterobifunctional molecules that connect two or more molecular entities, leveraging the advantageous properties of the PEG backbone.[2] These properties include increased hydrophilicity, which can lead to improved solubility and stability of the conjugated molecule.[1][3] Furthermore, the flexible nature of the PEG chain can provide spatial separation between the conjugated moieties, which can be crucial for maintaining their biological activity.

This guide provides an in-depth technical overview of a specific and versatile PEG linker, Tos-PEG9, detailing its structure, reactivity, and applications, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound: Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker characterized by a chain of nine repeating ethylene glycol units, functionalized with a tosyl (tosylate) group. The tosyl group is a derivative of p-toluenesulfonic acid and is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable reagent for bioconjugation.[4][5] Depending on the synthetic route, this compound can be monofunctional (m-PEG9-Tos) or homobifunctional (this compound-Tos).[4][6]

The PEG component of the linker imparts flexibility and hydrophilicity, which can significantly enhance the aqueous solubility of hydrophobic molecules it is conjugated to.[2] This is a critical advantage in drug development, where poor solubility can be a major obstacle.[7]

| Property | Value | Reference |

| Chemical Formula | C25H44O12S (for m-PEG9-Tos) | [8] |

| Molecular Weight | 568.67 g/mol (for m-PEG9-Tos) | [8] |

| Appearance | Colorless to light yellow liquid | [8] |

| Storage Conditions | 4°C, sealed from moisture. For long-term storage in solvent: -20°C to -80°C. | [8][9] |

Mechanism of Action and Reactivity

The utility of this compound in bioconjugation stems from the reactivity of the tosylate group. Tosylate is a superb leaving group because its negative charge is delocalized through resonance, stabilizing the anion after it departs. This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.[5]

Common nucleophiles in biological systems that can react with this compound include the side chains of amino acids such as lysine (primary amines) and cysteine (thiols), as well as N-terminal amino groups of proteins.[5][10] The reaction is a nucleophilic substitution (SN2) reaction, where the nucleophile displaces the tosylate group, forming a stable covalent bond with the PEG linker.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Tos-PEG-Tos | AxisPharm [axispharm.com]

- 4. This compound-Tos, 57436-38-1 | BroadPharm [broadpharm.com]

- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 6. m-PEG9-Tos, 82217-01-04 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. m-PEG9-Tos, CAS 82217-01-4 | AxisPharm [axispharm.com]

An In-depth Technical Guide to Tos-PEG9: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Tos-PEG9, a versatile heterobifunctional linker molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and materials science.

Introduction

This compound is a derivative of polyethylene glycol (PEG) that contains a tosyl (tosylate) functional group. The "9" in its name refers to the nine repeating ethylene glycol units that form the hydrophilic PEG spacer. This linker is available in two primary forms: a mono-tosylated version (this compound-OH) and a di-tosylated version (this compound-Tos). The tosyl group is an excellent leaving group, making these molecules highly reactive towards nucleophiles such as amines and thiols. This reactivity, combined with the beneficial properties of the PEG chain—such as increased hydrophilicity, biocompatibility, and reduced immunogenicity—makes this compound a valuable tool in bioconjugation and drug delivery.[1][2][3] One of its most prominent applications is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ubiquitin ligase ligand.[4]

Chemical Structure and Properties

The chemical structure of this compound consists of a nonaethylene glycol core. In the mono-tosylated form, one terminus is functionalized with a tosyl group, while the other remains a hydroxyl group. In the di-tosylated form, both termini are functionalized with tosyl groups.

Table 1: Chemical Properties of Mono-tosylated PEG9 (this compound)

| Property | Value | Reference |

| Synonyms | α-Tosyloxy-ω-hydroxy-nona(ethylene glycol) | N/A |

| CAS Number | 62573-11-9 | N/A |

| Molecular Formula | C25H44O12S | [5] |

| Molecular Weight | 568.67 g/mol | [5] |

| Appearance | Liquid | N/A |

| Purity | ≥95% - 97% | N/A |

| Storage | 2-8°C, sealed, away from moisture | N/A |

Table 2: Chemical Properties of Di-tosylated PEG9 (this compound-Tos)

| Property | Value | Reference |

| Synonyms | Nonaethylene glycol di-p-toluenesulfonate | [6][7] |

| CAS Number | 109635-64-5, 57436-38-1 | [6][8] |

| Molecular Formula | C32H50O14S2, C30H46O13S2 | [6][8] |

| Molecular Weight | 722.86 g/mol , 678.80 g/mol | [6][8] |

| Appearance | Solid or Oil | N/A |

| Purity | ≥95% - 98% | [8] |

| Storage | -20°C for long term, 0-4°C for short term, dry and dark | [6] |

Note: Variations in molecular formula and weight for this compound-Tos may exist between different suppliers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound derivatives. These protocols are based on established methods for the tosylation of polyethylene glycols and their subsequent analysis.

Synthesis of Mono-tosyl-PEG9 (this compound-OH)

This protocol describes a method for the selective mono-tosylation of nonaethylene glycol.

Materials:

-

Nonaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-tosylated product.

Synthesis of Di-tosyl-PEG9 (this compound-Tos)

This protocol outlines the di-tosylation of nonaethylene glycol.

Materials:

-

Nonaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (2.2 equivalents) to the solution, followed by the slow addition of anhydrous pyridine.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in the mono-tosylation protocol (Section 3.1, steps 6-7).

-

The crude product can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., DCM/ether or ethyl acetate/hexanes). If necessary, silica gel chromatography can be employed.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the purification and analysis of PEG derivatives.

Instrumentation:

-

Preparative or semi-preparative HPLC system

-

C18 reverse-phase column

-

UV detector

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended as the tosyl group has a weak UV chromophore.

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

B: Acetonitrile with 0.1% TFA or formic acid

Procedure:

-

Dissolve the crude this compound sample in a minimal amount of the mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the compounds using a linear gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes).

-

Monitor the elution profile using the detector(s). The di-tosylated product will be more hydrophobic and thus have a longer retention time than the mono-tosylated and unreacted diol.

-

Collect the fractions corresponding to the desired product and remove the solvent under reduced pressure.

Characterization Methods

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and purity of this compound.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals:

-

Aromatic protons of the tosyl group: Two doublets in the range of 7.3-7.9 ppm.

-

PEG backbone protons: A complex multiplet around 3.6 ppm.

-

Methylene protons adjacent to the tosyl group: A triplet around 4.1-4.2 ppm.

-

Methyl protons of the tosyl group: A singlet around 2.4 ppm.

-

Hydroxyl proton (in mono-tosylated form): A broad singlet (position is solvent and concentration dependent).

3.4.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized product. Electrospray ionization (ESI) is a common technique for PEG derivatives.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks corresponding to the PEG oligomers adducted with ions like Na⁺ or K⁺.

Applications and Experimental Workflows

The primary application of this compound is in bioconjugation, where it serves as a flexible, hydrophilic linker.

Bioconjugation with Nucleophiles

The tosyl group is an excellent leaving group for Sₙ2 reactions with nucleophiles like amines (from proteins, peptides) and thiols (from cysteine residues).

General Reaction Scheme:

Caption: Nucleophilic substitution reaction of this compound.

PROTAC Synthesis Workflow

This compound is frequently used as a linker to synthesize PROTACs. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for PROTAC synthesis and evaluation using a this compound linker.

Experimental Protocol Outline for PROTAC Synthesis:

-

First Conjugation: React the POI ligand containing a nucleophilic group (e.g., an amine or thiol) with a di-functionalized PEG9 linker (e.g., this compound-N₃, where one end is a tosylate and the other is an azide for subsequent click chemistry). This reaction is typically carried out in an organic solvent like DMF or DMSO with a suitable base.

-

Purification: Purify the resulting POI-PEG9-N₃ intermediate using reverse-phase HPLC.

-

Second Conjugation: React the purified intermediate with the E3 ligase ligand that has been modified with a complementary functional group (e.g., an alkyne for click chemistry).

-

Final Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by NMR and high-resolution mass spectrometry (HRMS).

Conclusion

This compound and its di-tosylated counterpart are valuable chemical tools for researchers in chemistry, biology, and medicine. Their well-defined structure, reactivity, and the beneficial properties of the PEG spacer make them ideal for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these versatile linkers in research and development.

References

- 1. pharmtech.com [pharmtech.com]

- 2. benchchem.com [benchchem.com]

- 3. infoscience.epfl.ch [infoscience.epfl.ch]

- 4. Enhanced Mixture Analysis of Poly(ethylene glycol) Using High-Field Asymmetric Waveform Ion Mobility Spectrometry Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]

Mechanism of Action of Tos-PEG9 in Bioconjugation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG9 is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the mechanism of action of this compound, its chemical reactivity, and its application in creating stable and effective bioconjugates. The inclusion of a nine-unit polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1]

Core Mechanism of Action

The primary mechanism of action of this compound revolves around the tosyl (tosylate) group, which functions as an excellent leaving group in a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction.

Key Features:

-

Tosyl Group: The tosyl group (p-toluenesulfonate) is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

-

PEG Spacer: The nine-unit polyethylene glycol chain is a flexible, hydrophilic spacer. It imparts several beneficial properties to the bioconjugate, including:

-

Increased aqueous solubility.

-

Reduced aggregation.

-

Enhanced stability.

-

Improved pharmacokinetic profile by increasing the hydrodynamic radius, which can reduce renal clearance.

-

-

Nucleophilic Attack: this compound readily reacts with nucleophilic functional groups present on biomolecules, such as the primary amines (-NH2) of lysine residues and the thiol (-SH) groups of cysteine residues.

The general reaction scheme can be depicted as follows:

Biomolecule-Nucleophile + this compound-Molecule -> Biomolecule-Nucleophile-PEG9-Molecule + Tosylate

Diagram of the General Reaction Mechanism

References

The Role of the Tosyl Group in PEG Linker Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the tosyl group in polyethylene glycol (PEG) linker reactivity. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals involved in bioconjugation, drug delivery, and materials science. This guide details the chemical properties of the tosyl group, its application in activating PEG for nucleophilic substitution, and provides experimental protocols for synthesis and conjugation.

The Tosyl Group: An Excellent Leaving Group for PEG Activation

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a derivative of p-toluenesulfonic acid. When attached to the terminal hydroxyl group of a PEG chain, it forms a tosylate ester (PEG-OTs). This transformation is a critical step in PEG chemistry as it converts the poorly reactive hydroxyl group into a highly efficient leaving group.[1][2] The excellent leaving group ability of the tosylate anion is attributed to its resonance stabilization, which delocalizes the negative charge over the sulfonyl group and the aromatic ring.[2]

This activation of the PEG terminus allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of stable covalent bonds.[][4][5] This reactivity is the cornerstone of using tosyl-activated PEG linkers in the development of bioconjugates, functionalized surfaces, and drug delivery systems.[6][7][8]

Reactivity and Reaction Mechanisms

Tosyl-activated PEG (PEG-OTs) undergoes nucleophilic substitution, typically via an SN2 mechanism.[9] In this reaction, a nucleophile attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the PEG linker and the nucleophile.

The general reaction can be depicted as:

PEG-OTs + Nu: → PEG-Nu + TsO-

Where Nu: represents a nucleophile.

The reactivity of tosyl-PEG is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles will react more readily with PEG-OTs. For instance, thiols (thiolates) are generally more nucleophilic than amines at neutral pH.

-

pH of the Reaction Medium: The pH plays a crucial role, particularly when reacting with amines and thiols. For amine conjugation, a pH range of 8.0 to 9.5 is often optimal to ensure a significant portion of the amine groups are deprotonated and thus nucleophilic.[4][10]

-

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for these reactions.[9]

-

Steric Hindrance: Steric hindrance around the nucleophilic group on the target molecule can affect the reaction efficiency.

The following diagram illustrates the general mechanism of nucleophilic substitution on a tosyl-activated PEG linker.

Quantitative Data on Reactivity and Yields

While the tosyl group is widely recognized for its high reactivity, direct quantitative comparisons of reaction kinetics with other activating groups like mesylates and tresylates are not extensively tabulated in the literature. However, various studies report high to quantitative yields for the synthesis of tosyl-PEG and its subsequent conversion to other functional PEGs. The following tables summarize representative yields found in the literature for key reaction steps.

| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Monotosylation of PEG-diol | PEG (1450 g/mol ) | TsCl, Ag₂O, KI | Toluene | ~83% | [9] |

| Conversion to Azide-PEG | α-Tosyl-ω-hydroxyl PEG | NaN₃ | DMF | 98% | [9] |

| Conversion to Amine-PEG | α-Azide-ω-hydroxyl PEG | PPh₃ | Methanol | 95% | [9] |

| Conversion to Thioacetate-PEG | α-Tosyl-ω-hydroxyl PEG | Thioacetic acid, K₂CO₃ | DMF | 86% | [9] |

| Conversion to Amine-PEG (from Mesylate) | Mesylate-terminated polyglycol | 1. NaN₃ 2. Zn, NH₄Cl | DMF, THF/H₂O | 82-99% | [11] |

Note: Yields can vary depending on the specific PEG molecular weight, reaction conditions, and purification methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent functionalization.

Synthesis of α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol.[9]

Materials:

-

Poly(ethylene glycol) (PEG), e.g., 1450 g/mol

-

Toluene, dry

-

Silver (I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dry the PEG by azeotropic distillation in toluene using a Dean-Stark trap.

-

Dissolve the dried PEG (e.g., 20 g, 13.8 mmol) in 250 mL of dry toluene.

-

Add Ag₂O (1.5 eq, 4.8 g, 20.7 mmol) and KI (0.2 eq, 458 mg, 2.76 mmol) to the solution.

-

To this rapidly stirred solution, add TsCl (1.05 eq, 2.76 g, 14.5 mmol) in one portion.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Filter the mixture over a filter cell cake to remove solids.

-

Remove the solvent by rotary evaporation.

-

The crude product can be further purified by dissolving in a minimal amount of DCM and precipitating in cold diethyl ether.

-

Collect the product by filtration and dry under vacuum.

-

Characterize the product using ¹H NMR and mass spectrometry to confirm the degree of tosylation.[12][13][14][15]

The following diagram illustrates the workflow for the synthesis of α-Tosyl-ω-hydroxyl PEG.

Conversion of Tosyl-PEG to Amine-PEG via Azide Intermediate

This two-step protocol is a common method for producing amine-terminated PEG with high purity.[9]

Step 1: Synthesis of α-Azide-ω-hydroxyl PEG

Materials:

-

α-Tosyl-ω-hydroxyl PEG

-

Sodium azide (NaN₃)

-

Dry Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine solution

Procedure:

-

Dissolve α-Tosyl-ω-hydroxyl PEG (e.g., 10 g, 6.23 mmol) and NaN₃ (5 eq, 2 g, 31 mmol) in 150 mL of dry DMF.

-

Stir the mixture overnight at 90 °C under an argon atmosphere.

-

After cooling to room temperature, filter the mixture.

-

Remove DMF under vacuum.

-

Dissolve the crude product in 100 mL of DCM and wash twice with brine and twice with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Step 2: Synthesis of α-Amine-ω-hydroxyl PEG (Staudinger Reduction)

Materials:

-

α-Azide-ω-hydroxyl PEG

-

Triphenylphosphine (PPh₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve α-Azide-ω-hydroxyl PEG (e.g., 5 g, 3.4 mmol) in 100 mL of MeOH.

-

Add PPh₃ (3 eq, 2.67 g, 10.2 mmol) to the solution.

-

Reflux the reaction mixture overnight under an argon atmosphere.

-

Cool the mixture to room temperature and remove the solvent by rotary evaporation.

-

Dissolve the crude product in 20 mL of DCM and add dropwise into cold diethyl ether to precipitate the product.

-

Collect the α-Amine-ω-hydroxyl PEG by filtration and dry under vacuum.

Conjugation to Proteins and Purification

The conjugation of tosyl-activated PEG to proteins is typically performed by reacting the PEG-OTs with the amine groups of lysine residues on the protein surface.

General Protocol for Protein Conjugation:

Materials:

-

Protein of interest (e.g., Lysozyme, BSA)

-

Tosyl-activated PEG (PEG-OTs)

-

Reaction Buffer (e.g., 50 mM sodium borate buffer, pH 8.5-9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the PEG-OTs in the reaction buffer.

-

Add the PEG-OTs solution to the protein solution at a desired molar excess (e.g., 5- to 50-fold molar excess of PEG to protein).

-

Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for a specified time (e.g., 2-24 hours). The optimal time should be determined empirically.

-

Quench the reaction by adding the quenching solution.

-

The resulting mixture will contain mono-PEGylated, multi-PEGylated, and unreacted protein, as well as excess PEG reagent.

Purification of PEGylated Proteins:

Purification of the PEGylated protein conjugates is essential to remove unreacted reagents and to separate the different PEGylated species.[][16][17] Ion-exchange chromatography (IEX) is a powerful technique for this purpose, as the addition of PEG chains shields the surface charges of the protein, altering its retention on the IEX column.[4][17][18]

General IEX Purification Protocol:

-

Equilibrate an ion-exchange column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt loading buffer.

-

Load the quenched reaction mixture onto the column.

-

Wash the column with the loading buffer to remove unbound species (e.g., excess neutral PEG).

-

Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Unmodified protein, mono-PEGylated, di-PEGylated, and higher-order conjugates will typically elute at different salt concentrations, allowing for their separation.

-

Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.

-

Pool the fractions containing the purified PEGylated protein and dialyze against a suitable storage buffer.

The following diagram outlines a typical workflow for protein PEGylation and purification.

Applications in Drug Delivery and Cell Signaling

The primary role of the tosyl group in PEG linkers within drug delivery and cell signaling is to facilitate the covalent attachment of the PEG linker to a therapeutic molecule, a targeting ligand, or a cell surface. The PEG moiety itself provides benefits such as increased solubility, extended circulation half-life, and reduced immunogenicity.[7][8][19][20]

While the tosyl group is not directly involved in modulating signaling pathways, it is an essential tool for creating the bioconjugates that do. For example, a tosyl-activated PEG can be used to conjugate a small molecule inhibitor of a specific kinase to a targeting antibody. In this scenario, the tosyl group enables the formation of the antibody-PEG-inhibitor conjugate. The antibody then directs the conjugate to cancer cells overexpressing the target receptor, and the inhibitor can then engage its intracellular signaling pathway. The PEG linker provides the necessary spacing and favorable pharmacokinetic properties.

There is limited evidence to suggest that the tosyl group itself has a direct role in biological signaling. Its function is primarily that of a highly reactive chemical handle for bioconjugation.

Conclusion

The tosyl group is a powerful tool in PEG chemistry, enabling the efficient activation of PEG for nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of functionalized PEG linkers used in bioconjugation, drug delivery, and materials science. While quantitative comparative data on its reactivity against other activating groups is not extensively compiled, the high yields reported for tosyl-PEG synthesis and subsequent modifications underscore its utility. The experimental protocols provided in this guide offer a starting point for researchers to utilize tosyl-activated PEG linkers in their own applications, from fundamental synthesis to the creation of complex bioconjugates for therapeutic and research purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 6. Tos-PEG-Tos | AxisPharm [axispharm.com]

- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. mdpi.com [mdpi.com]

- 10. Tosyl PEG, mPEG-Tosylate [nanocs.net]

- 11. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]

- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Tos-PEG9 Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The Critical Role of the Linker in PROTAC Design

The linker is far more than a simple spacer; its length, composition, and attachment points critically influence the efficacy and drug-like properties of a PROTAC.[3] The linker's characteristics determine the stability and geometry of the ternary complex, directly impacting the efficiency of protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity and biocompatibility, which can enhance solubility and cell permeability.[1]

Tos-PEG9: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker characterized by a nine-unit polyethylene glycol chain functionalized with a tosyl (tosylate) group.[5] The PEG chain provides flexibility and hydrophilicity, which can be crucial for optimizing the formation of a productive ternary complex.[1] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the straightforward synthesis of PROTACs.[2] This allows for the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand, providing a versatile handle for PROTAC assembly.

Quantitative Data on PEGylated PROTACs

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. While specific data for a this compound linker is not extensively available in the public domain, studies on PROTACs with varying PEG linker lengths provide valuable insights into its potential efficacy. A notable example is a study on Bruton's tyrosine kinase (BTK) degraders, which found that a PROTAC with a nine-unit PEG linker was the most potent in inducing BTK degradation.[6]

| Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BTK | Cereblon | 9-unit PEG | Ramos | 5.9 ± 0.5 | >95 | [6] |

Table 1: Degradation Efficiency of a BTK PROTAC with a 9-unit PEG Linker. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax represents the maximum percentage of protein degradation achieved.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC evaluation.

Caption: Logical relationship of linker properties.

Experimental Protocols

General Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a this compound linker. The specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

-

POI ligand with a nucleophilic group (e.g., amine or hydroxyl)

-

E3 ligase ligand with a nucleophilic group (e.g., amine or hydroxyl)

-

This compound-OH or a di-tosylated PEG9

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Base (e.g., DIPEA, K2CO3)

-

Reaction vessel, stirring apparatus

-

Purification system (e.g., HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

First Coupling Reaction:

-

Dissolve the POI ligand and this compound-OH in an anhydrous solvent.

-

Add a suitable base to facilitate the nucleophilic substitution reaction.

-

Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.

-

Purify the resulting POI-PEG9-OH intermediate by preparative HPLC.

-

-

Activation of the Hydroxyl Group (if necessary):

-

If the E3 ligase ligand requires an activated linker for coupling, the terminal hydroxyl group of the POI-PEG9-OH intermediate can be converted to a better leaving group (e.g., mesylate or tosylate) or a carboxylic acid for amide coupling.

-

-

Second Coupling Reaction:

-

Dissolve the purified POI-PEG9-linker intermediate and the E3 ligase ligand in an appropriate solvent.

-

Add coupling reagents (e.g., HATU, HOBt for amide coupling) or a base for nucleophilic substitution.

-

Stir the reaction until completion, monitoring by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

-

Western Blot for Target Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add cell lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]

-

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the ternary complex.

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, both in binary and ternary contexts. They can provide valuable information on cooperativity.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

NanoBRET™/FRET-based Assays: These are cell-based assays that measure the proximity of the POI and the E3 ligase inside living cells upon treatment with a PROTAC, providing a more physiologically relevant assessment of ternary complex formation.

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays are used to assess the cytotoxic effects of the PROTAC on cells.

Materials:

-

Cultured cells

-

Synthesized PROTAC

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Measurement:

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

-

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox, offering a balance of flexibility, hydrophilicity, and synthetic tractability. The nine-unit PEG chain has been shown to be effective in promoting potent protein degradation in certain contexts. However, it is crucial to recognize that the optimal linker is target- and E3 ligase-dependent. The experimental protocols and workflows outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTACs, enabling the rational design of next-generation targeted protein degraders. Through systematic optimization of the linker and rigorous biological characterization, researchers can unlock the full therapeutic potential of this transformative technology.

References

- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Tos-PEG9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Tos-PEG9. As "this compound" can refer to either the mono-tosylated (m-PEG9-Tos) or di-tosylated (this compound-Tos) form of nonaethylene glycol, this document will address the general properties applicable to both and specify when information pertains to a particular structure. This guide is intended to equip researchers with the foundational knowledge and experimental frameworks necessary for the effective use of this compound in drug development, bioconjugation, and as a PROTAC linker.

Core Chemical Properties

This compound is a versatile chemical tool characterized by a hydrophilic nonaethylene glycol (PEG9) spacer terminated with one or two tosylate (tosyl) groups. The tosyl group is an excellent leaving group, making this compound a valuable reagent for nucleophilic substitution reactions.[1] The PEG spacer enhances aqueous solubility and provides flexibility and length in linker applications.[1]

Table 1: Chemical and Physical Properties of this compound Derivatives

| Property | This compound-Tos (di-tosylated) | m-PEG9-Tos (mono-tosylated) |

| Synonyms | Nonaethylene glycol ditosylate | Nonaethylene glycol monotosylate |

| CAS Number | 109635-64-5, 57436-38-1 | 82217-01-4, 62573-11-9 |

| Molecular Formula | C₃₂H₅₀O₁₄S₂ or C₃₀H₄₆O₁₃S₂ | C₂₄H₄₂O₁₁S or C₂₅H₄₄O₁₂S |

| Molecular Weight | ~722.86 g/mol or ~678.80 g/mol | ~538.65 g/mol or ~568.67 g/mol |

| Appearance | Liquid | Colorless to light yellow liquid |

| Purity | Typically >95% | Typically >95% |

| Primary Application | Homobifunctional linker, PROTAC synthesis | Heterobifunctional linker, PROTAC synthesis[2] |

Solubility Characteristics

The solubility of this compound is dominated by the long, hydrophilic polyethylene glycol chain. While specific quantitative solubility data for this compound in various solvents is not extensively published, the general solubility profile can be inferred from the properties of PEG derivatives.

Qualitative Solubility Profile

The PEG component renders this compound soluble in a wide range of aqueous and organic solvents. This amphiphilic nature is highly advantageous in bioconjugation, where reactions may be performed in mixed solvent systems.

Table 2: General Qualitative Solubility of PEG Derivatives

| Solvent Class | Examples | Solubility | Notes |

| Aqueous | Water, PBS, Buffers | Very Soluble | The hydrophilic PEG chain ensures high solubility in aqueous media.[1] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Very Soluble | Generally dissolves well in these common reaction solvents.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Good solubility facilitates use in organic synthesis.[3] |

| Alcohols | Methanol, Ethanol | Soluble | Good to moderate solubility.[4] |

| Ethers | Diethyl Ether | Insoluble | PEGs are generally not soluble in diethyl ether.[4] |

| Hydrocarbons | Toluene, Hexanes | Sparingly Soluble / Insoluble | Solubility is typically low in nonpolar solvents.[4] |

Experimental Protocol: Determining Quantitative Solubility (Shake-Flask Method)

To obtain precise solubility data, an equilibrium solubility experiment, such as the shake-flask method, is recommended. This method determines the saturation concentration of a solute in a given solvent at a specific temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, DCM)

-

Vials with screw caps

-

Constant temperature shaker/incubator (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-CAD, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the vials and place them in a shaker/incubator set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved this compound. Centrifuge the vials at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a chemically compatible 0.22 µm syringe filter.

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in units such as mg/mL or µg/mL. Perform at least three replicate experiments for each solvent.[6]

Stability Characteristics

The stability of this compound is influenced by its storage conditions and the chemical environment, particularly pH and the presence of oxidizing agents. The two primary points of degradation are the tosylate ester linkage and the PEG backbone.

Storage and Handling

For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is sufficient. The compound is generally stable enough for shipping at ambient temperatures for a few weeks. For moisture-sensitive applications, handling under an inert atmosphere (e.g., argon) is recommended.

Degradation Pathways

-

Hydrolysis of the Tosyl Ester: The tosylate group is susceptible to hydrolysis, which cleaves the tosyl group to form p-toluenesulfonic acid and the corresponding PEG-alcohol. This reaction is significantly accelerated under basic conditions (saponification) and can also occur under strongly acidic conditions.[7][8] Under neutral pH (approx. 4-9), the tosylate ester is relatively stable.[9]

-

Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is vulnerable to auto-oxidation, especially in the presence of oxygen, transition metals, and light.[10] This process can lead to chain cleavage, resulting in the formation of various degradation products, including aldehydes (e.g., formaldehyde) and carboxylic acids, which can lower the pH of the solution over time.[11][12]

Table 3: Summary of this compound Stability Profile

| Condition | Stability | Primary Degradation Pathway |

| Neutral pH (4-9), RT | Generally Stable | Slow oxidation of PEG backbone |

| Acidic pH (< 4) | Moderately Stable | Acid-catalyzed hydrolysis of tosyl ester |

| Basic pH (> 9) | Unstable | Base-catalyzed hydrolysis (saponification) of tosyl ester |

| Oxidizing Agents (e.g., H₂O₂) | Unstable | Rapid oxidation and cleavage of the PEG backbone |

| Elevated Temperature | Decreased Stability | Accelerates both hydrolysis and oxidation |

| Light (UV/Visible) | Decreased Stability | Can promote photo-oxidation |

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This study is a key component of developing stability-indicating analytical methods as per ICH guidelines.[1][13]

Objective: To generate 5-20% degradation to identify primary degradation pathways and products.

Materials:

-

This compound

-

Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing Agent (e.g., 3% H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled chambers/baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., RP-HPLC with UV and CAD/MS detection)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile/water).

-

Stress Conditions: Expose the samples to a range of stress conditions in parallel. A control sample (unstressed) should be analyzed at each time point.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature or slightly elevated temperature.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light.

-

Thermal Degradation: Store the solution and solid material at elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solution and solid material to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours for rapid degradation; longer for slower processes).

-

Sample Quenching: For acid/base hydrolysis, neutralize the sample before analysis.

-

Analysis: Analyze all stressed samples and controls using a validated stability-indicating method. The method should be capable of separating the intact this compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Identify and, if necessary, characterize major degradation products using techniques like LC-MS.

-

Establish the degradation profile under each stress condition.

-

Mandatory Visualizations

PROTAC Synthesis Workflow

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a heterobifunctional this compound derivative (e.g., Azide-PEG9-Tos).

Caption: Generalized workflow for the synthesis of a PROTAC using a heterobifunctional this compound linker.

Forced Degradation Experimental Workflow

The logical flow for conducting a forced degradation study is critical for systematically evaluating the stability of this compound.

Caption: Experimental workflow for a forced degradation study of this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. sgs.com [sgs.com]

The Strategic Application of Tos-PEG9 as a Flexible Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[2] Among the diverse array of linker types, polyethylene glycol (PEG) linkers, such as Tos-PEG9, offer a unique combination of flexibility, hydrophilicity, and synthetic tractability, making them a valuable tool in PROTAC design.[3][4] This in-depth technical guide explores the role of this compound as a flexible linker, providing a comprehensive overview of its chemical properties, synthetic utility, and impact on PROTAC performance. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to aid researchers in the rational design of next-generation protein degraders.

Introduction to PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and can offer advantages over traditional small-molecule inhibitors.[2]

The linker component of a PROTAC is not merely a spacer but plays a pivotal role in its biological activity.[1] The length, flexibility, and chemical composition of the linker are critical for:

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the productive formation of a stable ternary complex between the POI and the E3 ligase.[1] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.

-

Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[2][3]

-

Degradation Efficacy: The stability and conformation of the ternary complex, dictated by the linker, directly impact the efficiency of protein degradation, often measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]

This compound Linker: Chemical Properties and Advantages

This compound is a bifunctional linker composed of a nine-unit polyethylene glycol chain with terminal tosyl groups.

-

Chemical Structure: O-Tosyl-nonaethylene glycol-O-Tosyl

-

Molecular Formula: C32H50O14S2

-

Molecular Weight: 722.86 g/mol

-

CAS Number: 109635-64-5

The key features of the this compound linker that make it advantageous in PROTAC design include:

-

Flexibility: The nine repeating ethylene glycol units provide significant conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[6]

-

Hydrophilicity: The PEG chain enhances the water solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[3][4]

-

Synthetic Tractability: The terminal tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions for the straightforward attachment of the POI and E3 ligase ligands.[2] This allows for a modular and efficient synthesis of PROTAC libraries with varying linker lengths.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

| PROTAC Example | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | Pomalidomide | PEG-like | ~1.8 | >95 | [7] |

| ARV-825 | BRD4 | Pomalidomide | PEG-like | <1 | >90 | [7] |

| PROTAC 1 | BRD4 | Pomalidomide | Optimized PEG | <1 | Not Specified | [8] |

| BETd-260 | BRD2/3/4 | Not Specified | PEG | ~1.1-1.8 | Not Specified | [9] |

Note: The exact linker length for some of these published PROTACs is proprietary. The data presented here is to illustrate the general principle that linker optimization, including length, is crucial for achieving high potency. Studies have shown that both increasing and decreasing the number of PEG units from an optimal length can lead to a significant loss of degradation activity.[2]

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol outlines a general synthetic route for coupling a POI ligand (e.g., JQ1 for BRD4) and an E3 ligase ligand (e.g., pomalidomide for CRBN) using a bifunctional PEG linker. The tosyl groups of this compound would serve as reactive sites for coupling with amine or hydroxyl functionalities on the ligands.

Step 1: Synthesis of Ligand-Linker Intermediate [10]

-

Dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine) (1 eq.) in an appropriate anhydrous solvent such as DMF.

-

Add a suitable base, such as diisopropylethylamine (DIPEA) (2-3 eq.).

-

Add the bifunctional PEG linker (e.g., this compound-Tos) (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-PEG-Tos intermediate.

Step 2: Synthesis of the Final PROTAC [10]

-

Dissolve the purified E3 ligase-PEG-Tos intermediate (1 eq.) and the POI ligand (e.g., JQ1 with a free amine or hydroxyl group) (1.2 eq.) in anhydrous DMF.

-

Add a suitable base, such as DIPEA (2-3 eq.).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere until the reaction is complete, as monitored by LC-MS.

-

Cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation[11][12]

This protocol describes the quantification of target protein degradation in cultured cells treated with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Cell Viability Assay[9][13]

This protocol outlines the assessment of the cytotoxic effects of a PROTAC on cultured cells.

Materials:

-

Cultured cells

-

PROTAC compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) in triplicate.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

-

Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression analysis to calculate the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to common PROTAC targets.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Simplified BRD4-c-MYC signaling pathway and PROTAC intervention.

Caption: Overview of the PI3K/AKT/mTOR signaling pathway and PROTAC targeting.

Experimental Workflows

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Conclusion

The linker is a critical component in the design of effective PROTACs, and flexible PEG linkers like this compound offer significant advantages in terms of enhancing solubility, providing conformational flexibility to facilitate ternary complex formation, and enabling modular and efficient synthesis. While the optimal linker length must be empirically determined for each PROTAC system, the principles and methodologies outlined in this guide provide a strong foundation for the rational design and evaluation of novel protein degraders. The continued exploration of linker space, including variations in length and composition, will be crucial in unlocking the full therapeutic potential of PROTAC technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nucleophilic Substitution with Tos-PEG9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions utilizing Tos-PEG9, a versatile polyethylene glycol (PEG) reagent. This document details the core principles of these reactions, provides exemplary experimental protocols, presents quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound and Nucleophilic Substitution

This compound is a derivative of polyethylene glycol with a degree of polymerization of nine, functionalized with tosyl (tosylate) groups. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly efficient reagent for PEGylation.[1] PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility, extended plasma half-life, reduced immunogenicity, and improved stability.[]

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks an electron-deficient center and replaces a leaving group. In the context of this compound, the carbon atom adjacent to the tosylate group is electrophilic. Nucleophiles such as amines (R-NH2) and thiols (R-SH) readily attack this carbon, displacing the tosylate group and forming a stable covalent bond with the PEG chain. The reaction typically proceeds via an SN2 mechanism, especially with primary tosylates like that in this compound.

Experimental Protocols

Detailed methodologies for the nucleophilic substitution of this compound with amine and thiol nucleophiles are presented below. These protocols are foundational and can be adapted based on the specific characteristics of the substrate.

Reaction of this compound with a Primary Amine

This protocol describes the conjugation of a primary amine-containing molecule to this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a peptide with a lysine residue or a small molecule with a primary amine)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add TEA or DIPEA (3.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitate and decant the ether. Wash the precipitate with cold diethyl ether two more times.

-

Dry the crude product under vacuum.

-

Purify the product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[3]

-

Combine the fractions containing the pure product and lyophilize to obtain the final amine-PEG9 conjugate as a white solid.

Reaction of this compound with a Thiol

This protocol outlines the conjugation of a thiol-containing molecule to this compound.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a peptide with a cysteine residue)

-

Anhydrous DMF

-

Potassium carbonate (K2CO3) or a non-nucleophilic organic base

-

Diethyl ether

-

RP-HPLC system

-

Lyophilizer

Procedure:

-

Dissolve the thiol-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add K2CO3 (3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture under an inert atmosphere at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

-

Once the reaction is complete, filter the mixture to remove the inorganic base.

-

Precipitate the crude product by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether.

-

Dry the crude product under vacuum.

-

Purify the product by RP-HPLC using a suitable gradient.[4]

-

Lyophilize the pure fractions to yield the thiol-PEG9 conjugate.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and characterization of this compound conjugates.

Table 1: Reaction Yields and Purity

| Nucleophile | Product | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |

| Primary Amine | Amine-PEG9 Conjugate | 18 | 75 | >95 |

| Thiol | Thiol-PEG9 Conjugate | 8 | 85 | >98 |

Table 2: Characterization Data

| Conjugate | 1H NMR (400 MHz, CDCl3) δ (ppm) | MALDI-TOF MS (m/z) |

| Amine-PEG9 Conjugate | 3.64 (m, PEG backbone), 3.38 (s, OCH3), 2.75 (t, -CH2-NH-) | Calculated: [M+H]+, Found: [M+H]+ |

| Thiol-PEG9 Conjugate | 3.64 (m, PEG backbone), 3.38 (s, OCH3), 2.85 (t, -CH2-S-) | Calculated: [M+H]+, Found: [M+H]+ |

Note: Specific shifts and mass-to-charge ratios will vary depending on the conjugated molecule.[1][5][6][7]

Application in Drug Development: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC, and PEG chains are commonly used for this purpose.

Synthesis of a BRD4-Targeting PROTAC using a this compound Linker

This section outlines the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in cancer. The PROTAC consists of JQ1 (a BRD4 inhibitor), a PEG9 linker, and pomalidomide (an E3 ligase ligand).

Experimental Protocol:

-

Synthesis of Amine-PEG9-Pomalidomide: React pomalidomide with an excess of a diamine-functionalized PEG9 linker under basic conditions to form a mono-aminated PEG9-pomalidomide. Purify the product using column chromatography.

-

Synthesis of JQ1-PEG9-Pomalidomide: React the purified amine-PEG9-pomalidomide with a JQ1 derivative containing a suitable electrophile (e.g., a carboxylic acid activated as an NHS ester) to form the final PROTAC.[8] Purify the final product by RP-HPLC.

Experimental Workflow for In Vitro Evaluation of a BRD4-Targeting PROTAC

This workflow details the steps to assess the efficacy of the synthesized BRD4-targeting PROTAC in a cellular context.[9][10][11][12][13]

Caption: Experimental workflow for the synthesis and in vitro evaluation of a BRD4-targeting PROTAC.

Signaling Pathway: BRD4 and c-MYC

BRD4 plays a critical role in regulating the transcription of several oncogenes, most notably c-MYC.[14][15][16][17][18] By recruiting transcriptional machinery to the c-MYC promoter, BRD4 promotes its expression, leading to cell proliferation and tumor growth. A BRD4-targeting PROTAC induces the degradation of BRD4, thereby downregulating c-MYC expression and inhibiting cancer cell growth.

Caption: Signaling pathway of BRD4-mediated c-MYC expression and its inhibition by a PROTAC.

Conclusion

This compound is a valuable and versatile tool in bioconjugation and drug development. Its high reactivity in nucleophilic substitution reactions allows for efficient PEGylation of a wide range of molecules. The application of this compound as a linker in the synthesis of PROTACs represents a cutting-edge approach in targeted protein degradation, offering a promising avenue for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the potential of this compound in their scientific endeavors.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

- 14. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]